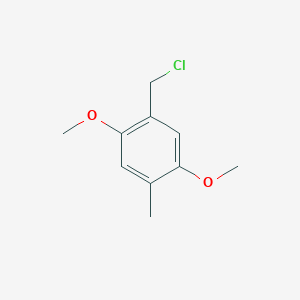
1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, featuring a chloromethyl group, two methoxy groups, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene typically involves the chloromethylation of 2,5-dimethoxy-4-methylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is often purified through crystallization or distillation techniques to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methoxy groups can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons under suitable reducing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed:
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Chloromethyl-4-methylbenzene: Lacks the methoxy groups, resulting in different reactivity and applications.
2,5-Dimethoxy-4-methylbenzene:
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene: Contains an additional chloromethyl group, leading to increased reactivity and different applications.
Uniqueness: 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene is unique due to the presence of both methoxy and chloromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
32378-21-5 |
|---|---|
Molekularformel |
C10H13ClO2 |
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
1-(chloromethyl)-2,5-dimethoxy-4-methylbenzene |
InChI |
InChI=1S/C10H13ClO2/c1-7-4-10(13-3)8(6-11)5-9(7)12-2/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
XCVHBSSTKCAWEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)CCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


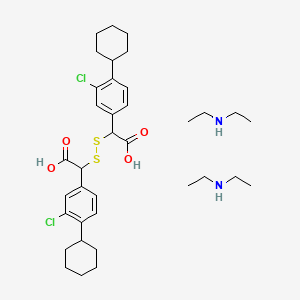
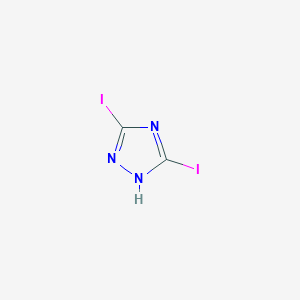
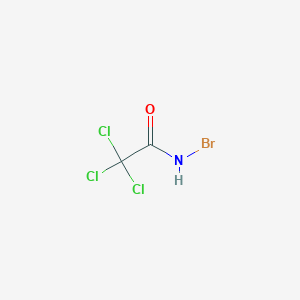
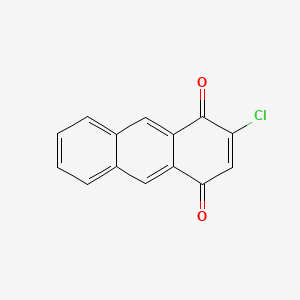
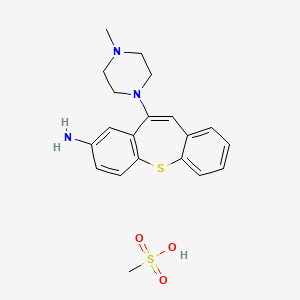
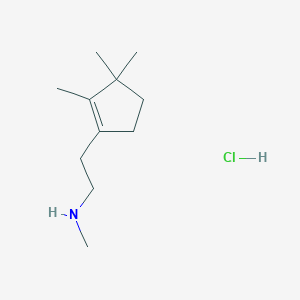

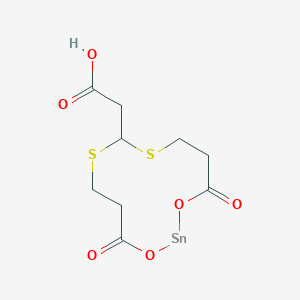
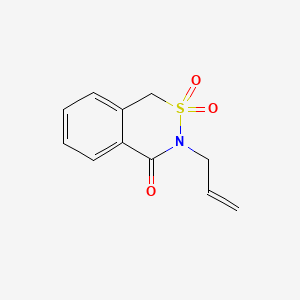

![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)

![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)
